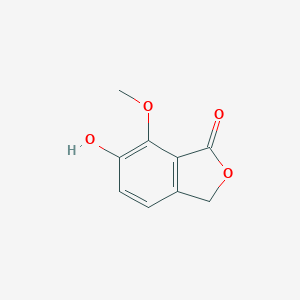

6-Hydroxy-7-methoxyphthalide

説明

Structure

3D Structure

特性

IUPAC Name |

6-hydroxy-7-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-12-8-6(10)3-2-5-4-13-9(11)7(5)8/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRKUCOJGROPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C(=O)OC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228857 | |

| Record name | 6-Hydroxy-7-methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78213-30-6 | |

| Record name | 6-Hydroxy-7-methoxyphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-7-methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Structural Elucidation

Natural Sources and Distribution of 6-Hydroxy-7-methoxyphthalide

The compound this compound has been identified in a variety of natural contexts, underscoring its widespread, albeit often trace-level, distribution.

This phthalide (B148349) has been isolated from several plant species. Notably, it is a constituent of Cnidium officinale, a perennial plant in the parsley family, which has a long history of use in traditional Asian medicine. researchgate.netresearchgate.netnih.gov Research has also confirmed its presence in Pittosporum illicioides, an evergreen shrub. nih.govacs.orgnctu.edu.twncl.edu.tw

Table 1: Botanical Sources of this compound

| Botanical Source | Family | Common Name |

|---|---|---|

| Cnidium officinale | Apiaceae | Chuanxiong |

The compound is also produced by a range of fungi. It has been identified as a metabolite in species such as Aspergillus subversicolor, a fungus isolated from a cold seep environment. nih.govnih.govsciprofiles.comresearchgate.netsciprofiles.com Furthermore, it has been found in Colletotrichum sp., a genus of fungi that are often plant pathogens. researchgate.net The fungus Penicillium vulpinum is another known producer of this compound. oup.com Additionally, the edible mushroom Sparassis crispa, commonly known as the cauliflower mushroom, has been shown to contain this compound. mdpi.comnih.govresearchgate.netresearchgate.net

Table 2: Fungal and Microbial Sources of this compound

| Fungal/Microbial Source | Genus |

|---|---|

| Aspergillus subversicolor | Aspergillus |

| Colletotrichum sp. | Colletotrichum |

| Penicillium vulpinum | Penicillium |

In mammals, this compound has been identified as a metabolite of Noscapine (B1679977), a benzylisoquinoline alkaloid found in plants of the poppy family, which is primarily used for its cough-suppressing effects. nih.govtandfonline.comresearchgate.netresearchgate.netwikipedia.org Following the administration of Noscapine to rats, rabbits, and humans, this compound is one of the novel metabolites isolated from urine. nih.govtandfonline.comresearchgate.net In these species, it is excreted predominantly as a conjugate, being present at levels about 10 times higher than the free metabolite. nih.govtandfonline.comresearchgate.netresearchgate.net The excretion rates vary among species, with studies showing it can account for a significant percentage of the administered Noscapine dose in humans. nih.govresearchgate.netresearchgate.net

Fungal and Microbial Metabolites (e.g., Aspergillus subversicolor, Colletotrichum sp., Penicillium vulpinum, Sparassis crispa)

Advanced Chromatographic Separation Techniques for Phthalide Isolation

The isolation and purification of this compound from its natural sources rely on advanced chromatographic techniques. These methods are essential for separating the compound from complex mixtures with high resolution and purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and quantification of phthalides, including this compound. nih.govplos.org Reversed-phase HPLC, often using a C18 column, is commonly employed. plos.org The mobile phase typically consists of a gradient system, such as water and methanol (B129727) or acetonitrile, which allows for the effective separation of compounds with varying polarities. plos.org Detection is often carried out using a Diode Array Detector (DAD), which provides spectral information and aids in the identification of the isolated compounds. nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and higher resolution. UPLC systems, often coupled with mass spectrometry (MS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, are powerful tools for the rapid characterization of chemical components in complex natural extracts. mdpi.comnih.gov The use of sub-2 µm particles in UPLC columns leads to improved separation efficiency. nih.gov This technology has been successfully applied to the analysis of extracts from Sparassis crispa, enabling the identification of numerous compounds, including this compound, in a short period. mdpi.com

Preparative Chromatography for Compound Purification

The isolation of pure this compound from its natural sources necessitates advanced purification techniques. Preparative chromatography is a cornerstone of this process, enabling the separation of the target compound from a complex mixture of other metabolites. Methodologies such as preparative High-Performance Liquid Chromatography (HPLC) are frequently employed to achieve high-purity samples suitable for structural elucidation and further research. The process often involves an initial fractionation using techniques like silica (B1680970) gel column chromatography, followed by finer purification with preparative HPLC. jst.go.jp The choice of stationary and mobile phases is critical and is optimized to achieve the best separation of the compound of interest from other structurally similar molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Isolation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and highly sensitive analytical technique for the targeted isolation and identification of specific compounds within a complex matrix. researchgate.net In the context of natural product research, LC-MS allows for the rapid screening of crude extracts to detect the presence of known compounds, such as this compound. nih.govnih.gov By coupling the separation capabilities of liquid chromatography with the mass detection of mass spectrometry, researchers can pinpoint the exact retention time and mass-to-charge ratio of the target molecule. This information is invaluable for guiding the purification process, often through mass-directed fractionation where only the fractions containing the compound of interest are collected. escholarship.orgmdpi.com

Comprehensive Structural Elucidation Techniques for Phthalides

The unambiguous determination of the chemical structure of a phthalide, including the precise placement of functional groups on the aromatic ring, relies heavily on a suite of sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules like this compound. researchgate.net Through the analysis of one-dimensional and two-dimensional NMR spectra, the connectivity of atoms and the spatial arrangement of the molecule can be pieced together with high confidence.

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in the ¹H NMR spectrum reveal the number of different types of protons and their neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their electronic environments.

While specific, publicly available NMR data for this compound is not detailed in the searched literature, data for the isomeric compound, 4-hydroxy-7-methoxyphthalide, isolated from the fungus Aspergillus subversicolor CYH-17, has been reported and is presented below for comparative purposes. researchgate.netresearchgate.net The key difference in the spectra would be the substitution pattern on the aromatic ring, which would significantly alter the chemical shifts and coupling patterns of the aromatic protons.

Table 1: ¹H and ¹³C NMR Data for 4-Hydroxy-7-methoxyphthalide (in DMSO-d₆)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 172.0 | |

| 3 | 69.1 | 5.22, s |

| 3a | 136.4 | |

| 4 | 147.2 | |

| 5 | 114.3 | 7.05, d, 8.7 |

| 6 | 120.1 | 6.92, d, 8.7 |

| 7 | 152.9 | |

| 7a | 114.6 | |

| 7-OCH₃ | 56.5 | 3.89, s |

| 4-OH | 9.87, s |

Data sourced from Li et al., 2024. researchgate.net

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbon atoms. This allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the carbon skeleton and for placing substituents, such as the hydroxyl and methoxy (B1213986) groups, on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity. This is particularly useful for determining the stereochemistry of the molecule.

The structural elucidation of many phthalides and related natural products has been successfully achieved through the combined use of these 2D NMR techniques. researchgate.netresearchgate.net

In modern natural product chemistry, advanced techniques are sometimes employed to analyze compounds in complex mixtures, bypassing the need for exhaustive purification. Hyphenated techniques such as High-Performance Liquid Chromatography-Photodiode Array-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-PDA-SPE-NMR) allow for the separation of components within a mixture, followed by the automated collection of individual compounds for NMR analysis. This approach significantly accelerates the process of structural elucidation for novel compounds from natural sources.

Two-Dimensional NMR (COSY, HMBC, HSQC, NOESY)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. saskoer.ca Unlike low-resolution mass spectrometry which provides the nominal mass (an integer), HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to several decimal places. saskoer.ca This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. saskoer.ca The exact mass measured is then compared against calculated masses for potential formulas, enabling the assignment of a unique molecular formula.

For this compound, its molecular formula has been established as C₉H₈O₄. This corresponds to a monoisotopic mass of approximately 180.0423 g/mol . While specific experimental HRMS data from peer-reviewed literature for this exact compound is not detailed in the searched results, the molecular formula is confirmed by chemical suppliers. mdpi.com In typical research, the molecular formula of novel phthalides is determined through techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), which would yield a precise m/z value for an ion such as [M+H]⁺ or [M-H]⁻. nih.govacs.org

Table 1: Molecular Formula Data for this compound

| Attribute | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈O₄ | mdpi.com |

| Molecular Weight | 180.16 g/mol | mdpi.com |

| Calculated Monoisotopic Mass | 180.0422587 g/mol | N/A |

| Experimental HRMS Data (m/z) | Data not available in search results | N/A |

Single-Crystal X-ray Diffraction Analysis for Absolute Structure

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional atomic or molecular structure of a crystalline compound. researchgate.net This technique provides precise coordinates for each atom in the crystal lattice, allowing for the calculation of bond lengths, bond angles, and the establishment of the molecule's absolute stereochemistry. researchgate.netplos.org The process involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com For chiral molecules, this analysis can unambiguously determine the absolute configuration of stereocenters. nih.gov

While single-crystal X-ray diffraction is a standard and definitive method for structural elucidation of natural products, no studies detailing the single-crystal X-ray analysis of this compound were found in the reviewed literature. nih.govacs.orgmdpi.comwikipedia.org Therefore, specific crystallographic data for this compound cannot be presented.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Data not available in search results | N/A |

| Space Group | Data not available in search results | N/A |

| Unit Cell Dimensions | Data not available in search results | N/A |

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and optical rotation, are invaluable for assigning the absolute configuration of enantiomers. acs.org

It is crucial to note that the parent compound, this compound, is achiral as it does not possess a stereogenic center. Its structure is planar with respect to the phthalide ring system, and it has a plane of symmetry. Therefore, this compound is optically inactive and would not produce a signal in ECD spectroscopy or cause optical rotation. saskoer.caacs.org Chiral derivatives of phthalides, such as those substituted at the C-3 position (e.g., (S)-3-ethyl-7-hydroxy-6-methoxyphthalide), are optically active and their stereochemistry is routinely determined using these techniques. nih.govresearchgate.net

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's three-dimensional structure. libretexts.org In modern natural product chemistry, experimental ECD spectra are often compared with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for possible stereoisomers to confidently assign the absolute configuration. nih.govacs.org

As this compound is an achiral compound, it does not exhibit an ECD spectrum.

Table 3: Electronic Circular Dichroism (ECD) Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Experimental Cotton Effects (nm) | Not applicable (achiral compound) | N/A |

| Calculated Cotton Effects (nm) | Not applicable (achiral compound) | N/A |

Optical rotation is the measurement of the angle by which the plane of polarized light is rotated when passing through a sample of a chiral substance. The direction (clockwise, dextrorotary, (+) or counter-clockwise, levorotary, (-)) and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation [α] is a standardized physical constant for a chiral compound, measured under defined conditions of temperature, wavelength (typically the sodium D-line, 589 nm), concentration, and solvent. acs.org

Being an achiral molecule, this compound is optically inactive and has a specific rotation of 0°. saskoer.ca

Table 4: Optical Rotation Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Specific Rotation [α] | 0° (achiral compound) | saskoer.ca |

| Conditions (Concentration, Solvent) | Not applicable | N/A |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Routes to 6-Hydroxy-7-methoxyphthalide

A specific, documented total synthesis for this compound, also known as 6-hydroxy-7-methoxy-1(3H)-isobenzofuranone, is not readily found in a survey of scientific literature. However, synthetic routes to its isomers are well-established and provide a blueprint for its potential construction. For instance, the synthesis of 5-hydroxy-7-methoxyphthalide has been achieved through a multi-step process starting from methyl isoeverninate (methyl 4-hydroxy-6-methoxy-2-methylbenzoate). rsc.org This process involves photobromination to introduce a bromine atom, followed by a second bromination on the methyl group, and subsequent hydrolysis and cyclization. rsc.org

A plausible synthetic strategy for this compound could commence from a suitably substituted benzoic acid derivative, such as 3-hydroxy-4-methoxy-5-(hydroxymethyl)benzoic acid. The critical step would be an intramolecular cyclization (lactonization) between the hydroxymethyl group at the C5 position and the carboxylic acid moiety. This approach would necessitate the careful regioselective synthesis of the substituted benzoic acid precursor.

Another potential pathway could be adapted from the synthesis of 4-hydroxy-5-iodo-6-methoxyisobenzofuran-1(3H)-one. sci-hub.se This synthesis starts with methyl 3-hydroxy-4-iodo-5-methoxybenzoate and introduces the C3 carbon of the lactone ring via a reaction with paraformaldehyde in the presence of HBr/acetic acid, which facilitates cyclization. sci-hub.se A similar strategy could theoretically be applied to a non-iodinated precursor to yield the desired this compound.

Synthetic Methodologies for Related Phthalide (B148349) Scaffolds

The synthesis of the core phthalide structure can be achieved through a variety of robust chemical reactions. These methods provide access to a wide array of substituted phthalides, which are valuable intermediates in medicinal chemistry and natural product synthesis.

Dehydrative Coupling Reactions for 3-Arylphthalides

A direct and atom-economical method for synthesizing 3-arylphthalides involves the acid-catalyzed dehydrative coupling of 3-hydroxyphthalide with various arene rings. acs.orgscispace.com This reaction proceeds via the formation of a C-C bond between the C3 position of the phthalide and the activated arene, with the elimination of a water molecule. acs.org The reaction is typically performed under acidic conditions, using reagents like hydrochloric acid or sulfuric acid, and can be carried out in aqueous solvent mixtures. acs.orgclockss.org

This methodology has been successfully applied to a range of electron-rich arenes, including phenols and their derivatives, to produce a library of 3-arylphthalides. acs.org

Table 1: Examples of Dehydrative Coupling for 3-Arylphthalide Synthesis

| 3-Hydroxyphthalide | Arene Reactant | Acid Catalyst | Product | Reference |

|---|---|---|---|---|

| 3-Hydroxyphthalide | Resorcinol | HCl | 3-(2,4-dihydroxyphenyl)phthalide | acs.org |

| 3-Hydroxyphthalide | Phloroglucinol | H₂SO₄ | 3-(2,4,6-trihydroxyphenyl)phthalide | acs.org |

| 3-Hydroxyphthalide | Catechol | H₂SO₄ | 3-(3,4-dihydroxyphenyl)phthalide | acs.org |

Metal-Catalyzed C-H Activation Strategies for Phthalide Formation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the construction of phthalides from simple, unfunctionalized starting materials. chemicalbook.com These methods often involve the coupling of benzoic acids with alkenes or aldehydes, facilitated by catalysts based on rhodium, ruthenium, or palladium. rsc.org

One prominent strategy is the rhodium(III)-catalyzed annulation of benzoic acids with alkenes. This reaction typically employs a catalyst like [Cp*RhCl₂]₂ and an oxidant such as Cu(OAc)₂·H₂O. rsc.org Ruthenium-catalyzed versions, for instance using [RuCl₂(p-cymene)]₂, are also effective and can offer different selectivity profiles. rsc.org These reactions proceed through the ortho-C-H activation of the benzoic acid, insertion of the coupling partner, and subsequent intramolecular lactonization to form the phthalide ring. researchgate.net

Table 2: Metal-Catalyzed C-H Activation for Phthalide Synthesis

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

[Cp*RhCl₂]₂ / Ag₂CO₃ |

Benzoic Acid + Aromatic Aldehyde | Forms 3-arylphthalides | rsc.org |

[RuCl₂(p-cymene)]₂ / Cu(OAc)₂·H₂O |

Benzoic Acid + Acrylonitrile | Restricted to specific alkenes | rsc.org |

[(COD)RhCl]₂ / Cu(OAc)₂·H₂O |

Benzoic Acid + α,β-Unsaturated Ketones | Chemoselective for 3-alkylphthalides | rsc.org |

| Pd(OAc)₂ / Cu(OAc)₂·H₂O | Benzoic Acid + n-Butyl Acrylate | Early example using a Pd(II) catalyst | guidechem.com |

Annulation Reactions for Phthalide Ring Construction

Annulation reactions, where a new ring is formed on a pre-existing molecule through the formation of two new bonds, are a cornerstone of heterocyclic synthesis. orgsyn.org The Hauser-Kraus annulation represents a key strategy for constructing complex quinone natural products from phthalide precursors. tandfonline.com This reaction involves the conjugate addition of a phthalide anion to an acceptor, followed by a Dieckmann-type condensation. tandfonline.com

More specifically, the anionic annulation of 3-cyanophthalides with Michael acceptors like acrylate-appended sugars has been used to create naphthoquinone and naphthoquinol hybrids. tandfonline.com This highlights the utility of the phthalide moiety as a versatile building block in complex molecule synthesis.

Cyclization Reactions from Precursor Molecules

The formation of the phthalide lactone ring via intramolecular cyclization of a suitable acyclic precursor is a common and versatile strategy. The specific nature of the precursor and the cyclization conditions can be tailored to produce a wide range of phthalide derivatives.

Key cyclization approaches include:

Reductive Cyclization: 2-Acylarylcarboxylates can be converted to 3-substituted phthalides through a one-step reductive cyclization. This transformation can be induced by reagents like samarium diiodide (SmI₂). sci-hub.se

Hydroacylation: The intramolecular cyclization of o-keto aldehydes via a hydroacylation reaction, where an aldehyde C-H bond adds across an adjacent ketone, is an atom-economical method to form the phthalide ring. guidechem.com

Nucleophilic Addition/Cyclization: A one-pot synthesis of 3-(perfluoroalkyl)phthalides has been developed involving the nucleophilic addition of a perfluoroalkyl group to 2-cyanobenzaldehyde, followed by an acid-mediated intramolecular cyclization of the resulting intermediate.

Palladium-Catalyzed Cyclization: A palladium(0)-catalyzed reaction incorporating tert-butyl isocyanide has been developed for the synthesis of phthalides from appropriate precursors, involving a cyclization step followed by acid hydrolysis.

Stereoselective Synthesis of Enantiomeric Phthalides

The synthesis of enantiomerically pure phthalides is of significant interest, as the biological activity of these compounds is often dependent on the stereochemistry at the C3 position. Several powerful asymmetric methods have been developed to control this stereocenter.

Catalytic Asymmetric Reductive Cyclization: A highly enantioselective synthesis of chiral phthalides can be achieved through the SmI₂-induced reductive cyclization of 2-acylarylcarbonylates. The use of a chiral oxazolidinone in combination with an achiral amine as a catalyst system provides access to a broad range of enantiomerically enriched phthalides with up to 99% enantiomeric excess (ee). sci-hub.se

Asymmetric Transfer Hydrogenation (ATH): Ruthenium-catalyzed ATH of 2-acylarylcarboxylates, using a novel chiral diamine ligand, followed by in situ lactonization, is a highly efficient method. This process operates under mild aqueous conditions and produces a wide variety of 3-substituted phthalides in enantiomerically pure form.

Biocatalytic Hydroxylation: Cytochrome P450 enzymes, specifically engineered variants of P450 BM3, can catalyze the regio- and stereoselective benzylic hydroxylation of 2-alkylated benzoic acid esters. This biotransformation leads to the formation of both enantiomers of 3-substituted phthalides, such as 3-methylphthalide.

Stereoconvergent Cross-Coupling: A nickel-catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction has been developed for the synthesis of chiral 3-arylphthalides. This method effectively couples racemic 3-bromo-phthalides with arylboronic acids in a stereoconvergent manner, yielding products with high enantioselectivities.

Table 3: Overview of Stereoselective Syntheses of Phthalides

| Method | Catalyst / Reagent | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Cyclization | SmI₂ / Chiral Oxazolidinone | 2-Acylarylcarbonylates | Up to 99% | sci-hub.se |

| Asymmetric Transfer Hydrogenation | Ru(II) / Chiral Diamine Ligand | 2-Acylarylcarboxylates | Up to >99% | |

| Biocatalytic Hydroxylation | P450 BM3 Variants | 2-Alkylated Benzoic Acid Esters | Enantioenriched products | |

| Asymmetric Cross-Coupling | Ni-catalyst / Chiral Ligand | Racemic 3-Bromophthalides | High ee observed | |

| Arylogous Michael Addition | Chiral Oxazolidinone Auxiliary | Phthalide Precursors + Alkenes | Moderate to excellent dr |

Asymmetric Phase-Transfer Catalysis in Phthalide Synthesis

Asymmetric phase-transfer catalysis (PTC) has become a powerful tool in modern organic synthesis for creating chiral molecules. nih.govbeilstein-journals.org This methodology is particularly effective for reactions conducted under mild biphasic conditions, utilizing chiral onium salts or crown ethers as catalysts. nih.gov The core principle involves the generation of a chiral ion pair between the catalyst and a reactive species, which then undergoes a stereoselective transformation. nih.gov

In the context of phthalide synthesis, PTC is instrumental in the asymmetric alkylation of prochiral phthalide precursors, enabling the construction of stereogenic centers with high enantioselectivity. A key challenge in this area is the design of a catalyst that can effectively control the stereochemistry of the reaction. nih.gov Research by Maruoka and others has led to the development of N-spiro C2-symmetric chiral quaternary ammonium (B1175870) salt catalysts that have shown remarkable efficiency.

A notable application is the asymmetric γ-alkylation of phthalide esters to produce enantioenriched 3,3-disubstituted phthalides. acs.org This reaction provides a direct route to introducing alkyl groups at the C3 position, a common structural motif in bioactive natural products. The process typically involves reacting a phthalide ester with an alkyl halide in a biphasic system (e.g., toluene/aqueous KOH) in the presence of a chiral phase-transfer catalyst. acs.org The choice of catalyst is critical, with Maruoka's N-spiro catalysts often providing superior enantioselectivity compared to other catalysts like Lygo's biphenyl (B1667301) azepinium salts. acs.org

Table 1: Performance of Chiral Phase-Transfer Catalysts in the Asymmetric Benzylation of a Phthalide Ester Reaction conditions: Phthalide ester (1.0 eq), Benzyl (B1604629) Bromide (1.2 eq), Catalyst, 50% aq. KOH, Toluene. Data sourced from a representative study on asymmetric phthalide alkylation. acs.org

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Lygo's Biphenyl Azepinium Salt | 10 | 20 | 95 | 18 |

| Maruoka's N-Spiro Catalyst (Binaphthyl-derived) | 5 | 20 | 98 | 84 |

| Maruoka's N-Spiro Catalyst (Modified) | 5 | 0 | 96 | 88 |

Chiral Auxiliary and Organocatalytic Approaches

Beyond phase-transfer catalysis, chiral auxiliary-mediated strategies and organocatalysis offer robust alternatives for the asymmetric synthesis of the this compound core.

Chiral Auxiliary Approaches: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed to yield the enantioenriched product. This method is highly reliable for creating stereocenters at the α and β positions of carbonyl compounds. nih.gov For instance, N-acyloxazolidinones, as developed by Evans, or pseudoephenamine amides can be used to direct the diastereoselective alkylation or reduction of a precursor molecule. nih.govharvard.edu In a hypothetical synthesis of a chiral this compound derivative, a precursor acid could be coupled to a chiral auxiliary like pseudoephenamine. harvard.edu The resulting amide would then undergo diastereoselective alkylation at the C3 position, followed by cleavage of the auxiliary to afford the enantiomerically enriched phthalide.

Organocatalytic Approaches: Asymmetric organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions enantioselectively. beilstein-journals.org This field has grown to become a primary pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. beilstein-journals.org Chiral phosphoric acids, for example, have been successfully employed in formal (3+2) cycloadditions to construct complex heterocyclic systems, including axially chiral N,N'-bisindoles, demonstrating their power in creating stereogenic elements. nih.gov For the synthesis of a chiral phthalide, an organocatalytic approach could involve an enantioselective intramolecular cyclization or a Michael addition to a precursor that establishes the stereocenter at C3. These methods benefit from being metal-free and often display high tolerance to various functional groups. frontiersin.org

Functionalization and Derivatization at Core and Side-Chain Positions

The phenolic hydroxyl group at C6 and the methoxy (B1213986) group at C7 of the phthalide core are key handles for synthetic modification. Their manipulation allows for the fine-tuning of the molecule's properties.

Hydroxyl Group Protection and Alkylation: The C6-hydroxyl group is nucleophilic and acidic, making it a prime site for modification. It can be protected using standard protecting groups like benzyl (Bn) or silyl (B83357) ethers (e.g., TBDMS) to prevent unwanted side reactions during subsequent synthetic steps. Furthermore, it can be alkylated or acylated to generate a library of derivatives. Methylation to form a dimethoxyphthalide, for instance, could be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide with a suitable base. ias.ac.in

Methoxy Group Demethylation: The C7-methoxy group can be selectively cleaved to reveal a second hydroxyl group (a catechol-type structure). This transformation is typically accomplished using strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents like lithium iodide in pyridine. The resulting dihydroxyphthalide can serve as a precursor for further derivatization, such as the synthesis of cyclic ethers or esters across the two adjacent hydroxyl groups.

Modifications at the C3 position of the phthalide ring are crucial for varying the compound's steric and electronic profile.

Alkyl Side-Chains: As discussed under phase-transfer catalysis, the introduction of alkyl groups at the C3 position is a well-established strategy. acs.org The asymmetric alkylation of phthalide esters using various alkyl halides (including substituted benzyl bromides) allows for the synthesis of a wide array of 3-alkyl and 3,3-dialkyl derivatives. acs.org Both electron-donating and electron-withdrawing substituents on the incoming alkyl group and the phthalide core are generally well-tolerated in these reactions. acs.org

Alkylidene Side-Chains: The synthesis of 3-alkylidenephthalides, which feature an exocyclic double bond at the C3 position, introduces a point of unsaturation that can be valuable for further functionalization. These derivatives can be prepared through several methods, including Wittig-type reactions on a corresponding phthalic anhydride (B1165640) or a 3-ketophthalide precursor. Horner-Wadsworth-Emmons reactions using phosphonate (B1237965) esters often provide excellent control over the geometry (E/Z) of the resulting double bond.

Table 2: Representative Derivatization Reactions for the this compound Scaffold

| Position | Reaction Type | Reagents & Conditions | Resulting Functional Group |

| C6-OH | Methylation | CH₃I, K₂CO₃, Acetone | Methoxy |

| C6-OH | Benzylation (Protection) | BnBr, K₂CO₃, DMF | Benzyloxy |

| C7-OCH₃ | Demethylation | BBr₃, CH₂Cl₂ | Hydroxyl |

| C3 | Asymmetric Alkylation | R-X, Chiral PTC, Base | Chiral C3-Alkyl |

| C3 | Alkylidene Formation | Ylide (from Ph₃P=CHR), THF | C3=CHR |

Hydroxyl and Methoxy Group Manipulation

Green Chemistry Principles and Sustainable Synthetic Approaches in Phthalide Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of complex molecules like phthalides.

Key green chemistry strategies applicable to this compound synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgtandfonline.com Rearrangements, addition reactions, and catalytic C-H activation/functionalization reactions are highly atom-economical. tandfonline.commdpi.com For instance, the synthesis of phthalides via ruthenium-catalyzed annulative coupling of benzoic acids and alkenes is a green alternative to traditional multi-step sequences as it forms C-C bonds directly with water as the only byproduct when using O₂ as the oxidant. mdpi.com

Catalysis over Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. acs.org The phase-transfer, organocatalytic, and transition-metal-catalyzed methods discussed previously all adhere to this principle. tandfonline.commdpi.com

Avoiding Chemical Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org Developing chemo- and regioselective reactions that can target a specific functional group in the presence of others is a major goal in this area.

Safer Solvents and Reaction Conditions: The use of hazardous organic solvents should be reduced or replaced with more benign alternatives like water, supercritical fluids (e.g., scCO₂), or ionic liquids. researchgate.net Solvent-free approaches, such as mechanochemical synthesis (ball-milling), are also highly efficient and environmentally friendly options. researchgate.net

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Biosynthetic Pathway Elucidation and Engineering

Identification of Biosynthetic Precursors to Phthalides

The carbon skeleton of phthalides is assembled from building blocks supplied by central metabolic routes, primarily the shikimate, polyketide, and fatty acid pathways.

The shikimate pathway is a crucial seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate into chorismate. wikipedia.orgfrontiersin.org This pathway is the gateway to the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of other aromatic secondary metabolites. wikipedia.orgscience.gov Research has demonstrated that enzymes central to this pathway are directly involved in the accumulation of phthalides. frontiersin.orgnih.gov For instance, phospho-2-dehydro-3-deoxyheptonate aldolase (B8822740) 2, which catalyzes the initial step, and shikimate dehydrogenase, which handles the fourth committed step, have been identified as key players in phthalide-producing organisms. frontiersin.orgnih.gov The product of the pathway, chorismate, serves as a versatile precursor for a multitude of aromatic compounds, including the foundational structures required for phthalide (B148349) synthesis. wikipedia.orgfrontiersin.org

The biosynthesis of many phthalides is deeply rooted in the polyketide pathway. frontiersin.orgnih.gov Early investigations into the structure of mycophenolic acid revealed a phthalide fragment derived from this pathway. frontiersin.orgnih.govagriculturejournals.cz Polyketides are a diverse group of natural products synthesized by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. researchgate.netwikipedia.org This process is mechanistically similar to fatty acid synthesis, which is catalyzed by fatty acid synthases (FASs). researchgate.netnih.gov

Feeding experiments have confirmed that alkylphthalides, such as ligustilide (B1675387), are formed from polyketide precursors. frontiersin.orgnih.gov The connection with fatty acid biosynthesis is fundamental, as both pathways utilize the same precursors and cofactors, particularly malonyl-CoA, for chain elongation. nih.govsips.org.in The key distinction lies in the subsequent processing of the growing chain; in fatty acid synthesis, the keto groups are typically fully reduced, whereas in polyketide synthesis, they may undergo no reduction, partial reduction, or cyclization, leading to a vast diversity of aromatic and complex structures. researchgate.netsips.org.in

Shikimate Pathway Involvement

Enzymatic Steps and Mechanisms in Phthalide Biosynthesis

The conversion of primary precursors into the final phthalide structure is orchestrated by a series of specific enzymes. Characterizing these biocatalysts is essential for understanding and potentially engineering the pathway.

Integrative studies combining metabolomics and transcriptomics in plants like Angelica sinensis have successfully identified several enzymes crucial for phthalide accumulation. frontiersin.orgnih.govresearchgate.net These enzymes often belong to broad families with diverse catalytic abilities.

Shikimate Dehydrogenase (SDH): This enzyme is a core component of the shikimate pathway, catalyzing the NADPH-dependent reduction of 3-dehydroshikimate to shikimate. nih.gov Its upregulation has been correlated with increased phthalide content, underscoring the importance of precursor supply from the shikimate pathway. frontiersin.orgnih.gov In some proposed transformation steps between different phthalides, SDH is thought to facilitate the conversion of a carbonyl group to a hydroxyl group. nih.gov

Polyphenol Oxidases (PPOs): PPOs are copper-containing enzymes that typically catalyze the oxidation of phenols to highly reactive o-quinones. frontiersin.orgwikipedia.orgfrontiersin.org In the context of phthalide biosynthesis, PPOs are implicated in modification reactions, such as hydroxylations and the interconversion of different phthalide structures. frontiersin.orgnih.gov For example, specific PPOs are believed to be involved in the transformation of ligustilide. nih.gov These enzymes are known for their broad substrate specificity and can act as either monophenol oxidases (tyrosinases) or catechol oxidases. frontiersin.orgmdpi.com

Other Key Enzymes: Beyond SDH and PPOs, several other enzymes have been identified. Phospho-2-dehydro-3-deoxyheptonate aldolase 2, primary amine oxidases, and tyrosine decarboxylase have all been shown to influence the accumulation of phthalides when their corresponding genes are expressed. frontiersin.orgnih.govnih.gov

The table below summarizes key enzymes identified as being involved in the phthalide biosynthetic pathway.

| Enzyme | Abbreviation | Enzyme Class | Proposed Role in Phthalide Biosynthesis |

| Shikimate Dehydrogenase | SDH | Oxidoreductase | Catalyzes the fourth step of the shikimate pathway, supplying aromatic precursors. Implicated in carbonyl-to-hydroxyl conversions. frontiersin.orgnih.gov |

| Polyphenol Oxidase | PPO | Oxidoreductase | Catalyzes the oxidation of phenols; involved in the hydroxylation and interconversion of different phthalide compounds. frontiersin.orgnih.govfrontiersin.org |

| Phospho-2-dehydro-3-deoxyheptonate aldolase 2 | - | Lyase | Catalyzes the first committed step of the shikimate pathway, regulating precursor flow. frontiersin.orgnih.gov |

| Tyrosine Decarboxylase | - | Lyase | Catalyzes the decarboxylation of tyrosine, potentially diverting precursors or contributing to related metabolic networks. frontiersin.orgnih.govresearchgate.net |

| Shikimate O-hydroxycinnamoyl transferase | - | Transferase | Catalyzes the synthesis of shikimate esters, potentially influencing the pool of phenolic compounds available for biosynthesis. frontiersin.orgnih.gov |

While a complete, universally applicable pathway for all phthalides remains to be fully detailed, research has led to proposed reaction sequences for the interconversion of specific phthalides. frontiersin.org One such proposed pathway describes the transformation of ligustilide into senkyunolide I. frontiersin.orgnih.gov This conversion is thought to involve hydroxylation steps where enzymes like polyphenol oxidase and shikimate dehydrogenase play a role in converting a carbonyl group into a hydroxyl group. nih.gov The general synthesis of the phthalide core often involves the cyclization of an ortho-substituted benzoic acid derivative, which itself is formed through the complex chemistry of the polyketide pathway. researchgate.netmdpi.com

Characterization of Key Biosynthetic Enzymes (e.g., Oxidoreductases, Polyphenol Oxidases, Shikimate Dehydrogenases)

Genetic and Transcriptomic Analyses of Phthalide-Producing Organisms

Modern "omics" technologies have revolutionized the discovery of genes and regulatory networks involved in secondary metabolism. Transcriptome analysis, in particular, has been a powerful tool for studying phthalide biosynthesis in organisms like Angelica sinensis and Dendrobium nobile. frontiersin.orgnih.gov

In a landmark study on A. sinensis, researchers compared the transcriptomes and metabolite profiles of plants with differing phthalide content. frontiersin.orgresearchgate.net This correlative analysis led to the identification of 108 potential enzyme isoforms whose gene expression levels were significantly correlated with the accumulation of phthalides. frontiersin.orgresearchgate.net To validate these findings, six candidate genes encoding enzymes like shikimate dehydrogenase and polyphenol oxidase were selected for heterologous expression in Escherichia coli. frontiersin.orgnih.govresearchgate.net The experiments confirmed that these enzymes could indeed promote the accumulation of certain phthalides, providing strong evidence for their role in the biosynthetic pathway. frontiersin.orgnih.gov Such studies provide a valuable repository of candidate genes for future functional characterization and for metabolic engineering efforts aimed at enhancing phthalide production. frontiersin.orgresearchgate.net

Biosynthetic Gene Cluster (BGC) Discovery and Annotation

The discovery of biosynthetic gene clusters (BGCs) is fundamental to understanding how organisms produce specific secondary metabolites. Genome mining has become a powerful tool for identifying these clusters, which often contain all the necessary genes for the synthesis of a particular compound. rsc.orgnih.gov For phthalides, BGCs typically harbor genes encoding a polyketide synthase (PKS), along with modifying enzymes like P450 monooxygenases, methyltransferases, and hydrolases that work in concert to produce the final structure. rsc.org

A general approach to BGC discovery involves:

Genome Sequencing: The first step is to sequence the genome of the producing organism, often a fungus from genera like Aspergillus or a plant such as Angelica sinensis. nih.govmdpi.comfrontiersin.org

Bioinformatic Analysis: Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to scan the genome for sequences homologous to known biosynthetic genes. researchgate.netnih.gov These tools can predict the boundaries of a BGC and annotate the putative function of each gene within it. researchgate.net

Homology-Based Annotation: Genes within the identified cluster are annotated based on their similarity to genes with known functions from other organisms. For instance, a gene showing high similarity to a known PKS would be annotated as such. The Minimum Information about a Biosynthetic Gene Cluster (MIBiG) repository provides a community-standardized dataset for these annotations, facilitating comparative analysis. secondarymetabolites.org

In a study on a fungal drimane–phthalide hybrid, global genome mining led to the discovery of a BGC responsible for its production. rsc.orgnih.gov The cluster, named the mfm cluster, was found to contain a non-reducing PKS (NR-PKS), a P450 monooxygenase, a hydrolase, a methyltransferase, another P450, a prenyltransferase, and a terpene cyclase. rsc.org

Table 1: Example of Annotated Genes in a Fungal Phthalide BGC

| Gene Name | Putative Function | Role in Biosynthesis |

|---|---|---|

| MfmB | Non-reducing Polyketide Synthase (NR-PKS) | Forms the initial polyketide backbone. rsc.org |

| MfmA | P450 Monooxygenase | Performs hydroxylation of the polyketide intermediate. rsc.org |

| MfmC | Hydrolase | Transforms the intermediate into the core phthalide structure. rsc.org |

| MfmE | Methyltransferase | Catalyzes the 7-O-methylation to yield the methoxy (B1213986) group. rsc.org |

This systematic approach of discovery and annotation provides a genetic blueprint of the biosynthetic pathway, paving the way for targeted genetic manipulation and heterologous expression. rsc.orgnih.gov

Transcriptional Regulation of Biosynthetic Enzymes in Response to Environmental Cues

The production of secondary metabolites, including phthalides, is tightly regulated at the transcriptional level in response to various environmental and developmental signals. nih.gov This regulation ensures that the compounds are produced at the appropriate time and in the correct location within the organism.

Key aspects of transcriptional regulation include:

Transcription Factors: The expression of biosynthetic genes is controlled by specific transcription factors (TFs). nih.gov These proteins bind to promoter regions of the BGC genes to either activate or repress their transcription. In plants, transcription factor families like MYB, bHLH, and WRKY are known to regulate secondary metabolism. frontiersin.org

Environmental Signals: A range of environmental cues can influence the expression of biosynthetic genes. These can include:

Nutrient Availability: The presence or absence of specific nutrients, such as carbon or nitrogen sources, can trigger the onset of secondary metabolism. Iron availability, for example, can regulate the expression of certain BGCs. plos.org

Light: In photosynthetic organisms and even some fungi, light can act as a signal to modulate the expression of metabolic pathways. frontiersin.org

Abiotic Stress: Factors like high salinity or drought can induce the expression of genes involved in producing protective compounds. frontiersin.org

Developmental Stage: The accumulation of secondary metabolites is often linked to the developmental stage of the organism. In medicinal plants like Angelica sinensis, the concentration of phthalides can vary significantly between different growth stages, such as the seedling, drug-forming, and flowering stages. nih.gov This is often due to differential expression of the biosynthetic enzymes. nih.gov

Studies have shown that the expression of activators and repressors in response to these cues creates a complex regulatory network. nih.gov This network fine-tunes the timing, level, and tissue-specificity of gene expression, ultimately controlling the quantity and profile of the synthesized compounds. nih.gov For example, in Arabidopsis thaliana, the expression of key genes in tetrapyrrole biosynthesis is closely linked to chloroplast biogenesis and is regulated by light and developmental signals. frontiersin.org Similarly, in sunflower, the transcription factor HaWRI1 plays a pivotal role in controlling the expression of genes involved in oil biosynthesis during seed development. mdpi.com Understanding these regulatory networks is crucial for developing strategies to manipulate the production of desired compounds like 6-Hydroxy-7-methoxyphthalide.

Metabolic Engineering and Synthetic Biology for Phthalide Production

Metabolic engineering and synthetic biology offer powerful tools to enhance the production of valuable natural products like phthalides. sciepublish.comsciepublish.com These approaches involve the rational modification of an organism's metabolic pathways to overproduce a target compound, often by introducing new genes or altering the expression of existing ones. rsc.orgijpsjournal.com

Reconstruction and Optimization of Biosynthetic Pathways in Heterologous Hosts

A key strategy in metabolic engineering is the transfer of a biosynthetic pathway from its native, often slow-growing or genetically intractable organism, into a well-characterized and easily manipulated heterologous host, such as Escherichia coli or Saccharomyces cerevisiae (yeast). nih.govsci-hub.se This process allows for more controlled and often higher-yield production. pnas.org

The reconstruction and optimization process involves several steps:

Gene Cluster Transfer: The entire BGC identified for the phthalide is cloned and transferred into the host organism. sci-hub.se This can be done by assembling the genes into one or more expression vectors, which are then introduced into the host.

Functional Expression: Ensuring the enzymes from the BGC are correctly expressed and functional in the new host is a major challenge. rsc.org This may require codon optimization of the genes for the host's translational machinery and ensuring proper protein folding and localization. For example, plant enzymes localized to the endoplasmic reticulum (ER) must be correctly targeted in the yeast ER. pnas.org

Pathway Optimization: Initial production levels in a new host are often low. nih.gov Optimization is crucial and can involve several strategies:

Tuning Enzyme Expression: Balancing the expression levels of different enzymes in the pathway is often necessary to avoid the accumulation of toxic intermediates and to maximize the metabolic flux towards the final product. nih.gov

Enzyme Engineering: The catalytic properties of individual enzymes can be improved through protein engineering techniques like site-directed mutagenesis. nih.gov

Fermentation Optimization: Adjusting culture conditions such as media composition, temperature, and pH can significantly improve product titers. pnas.org

A landmark study demonstrated the de novo production of the phthalideisoquinoline alkaloid noscapine (B1679977) in yeast. pnas.org This was achieved by reconstructing a complex pathway of over 30 enzymes from plants, bacteria, and mammals. Through extensive optimization, including tuning enzyme expression and fermentation conditions, the researchers achieved an 18,000-fold increase in noscapine titers. pnas.org

Precursor Supply Enhancement Strategies

The production of polyketides like this compound is often limited by the availability of precursor molecules, which are supplied by the host's primary metabolism. nih.gov The primary precursors for most polyketides are acetyl-CoA and malonyl-CoA. sci-hub.box Therefore, a critical aspect of metabolic engineering is to increase the intracellular pools of these building blocks. nih.gov

Strategies to enhance precursor supply include:

Overexpression of Key Enzymes: Increasing the expression of enzymes that directly produce the precursors is a common approach. For instance, overexpressing acetyl-CoA carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA, can significantly boost the malonyl-CoA pool. sci-hub.boxmdpi.comencyclopedia.pub

Deletion of Competing Pathways: Carbon flux can be redirected towards the desired pathway by knocking out genes in competing metabolic branches. sciepublish.comsciepublish.com For example, deleting genes involved in the production of byproducts like ethanol (B145695) or acetate (B1210297) in E. coli can increase the availability of acetyl-CoA for the target pathway. researchgate.net

Redirecting Carbon Flux: Advanced strategies involve rewiring central carbon metabolism to channel more carbon towards acetyl-CoA. This can be achieved by engineering pathways like the phosphoketolase pathway or by manipulating the tricarboxylic acid (TCA) cycle. mdpi.comencyclopedia.pub

Table 2: Genetic Targets for Enhancing Precursor Supply in Microbial Hosts

| Target Gene/Pathway | Strategy | Effect on Precursor Pool | Host Organism Example |

|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC1) | Overexpression | Increases malonyl-CoA synthesis from acetyl-CoA. nih.govmdpi.com | Saccharomyces cerevisiae mdpi.com |

| Acetate/Ethanol Pathways | Gene Deletion | Reduces carbon loss to byproducts, increasing acetyl-CoA availability. researchgate.net | Escherichia coli researchgate.net |

| Pyruvate (B1213749) Dehydrogenase (PDH) | Overexpression | Enhances conversion of pyruvate to acetyl-CoA. sciepublish.com | Escherichia coli |

By implementing these strategies, the metabolic flux from primary metabolism to the heterologous biosynthetic pathway can be significantly enhanced, leading to substantial improvements in the final product yield. nih.govsci-hub.box

Rational Design of Engineered Biosynthetic Pathways

Rational design involves using detailed knowledge of enzymes, metabolic pathways, and regulatory networks to make predictable and targeted modifications to a biological system. ijpsjournal.comnih.gov This contrasts with methods that rely on random mutagenesis and screening. In the context of phthalide production, rational design aims to create highly efficient microbial factories. rsc.org

Key elements of rational design include:

Computational Modeling: Genome-scale metabolic models (GEMs) can be used to simulate metabolic fluxes within a cell. sciepublish.comsciepublish.com These models help predict the effects of specific gene knockouts or overexpressions, guiding the engineering strategy before experimental implementation. sciepublish.com

Modular Pathway Assembly: Synthetic biology utilizes standardized genetic parts (promoters, ribosome binding sites, terminators) to build and fine-tune expression cassettes for the biosynthetic genes. This "mix-and-match" approach allows for the combinatorial assembly of pathway components to find the optimal configuration. frontiersin.org

Enzyme and Module Swapping: PKSs are often modular enzymes, where each module is responsible for one round of polyketide chain extension. nih.govnih.gov Rational design can involve swapping entire modules or individual enzymatic domains (e.g., acyltransferase domains) between different PKSs to alter the structure of the final product or to improve efficiency. rsc.orgrsc.org While conceptually powerful, this approach can be challenging due to issues with protein-protein interactions and domain compatibility. rsc.orgbiorxiv.org

De Novo Pathway Design: In some cases, entirely new biosynthetic pathways can be designed by combining enzymes from different organisms to produce a target molecule that is not found in nature. nih.gov This requires a deep understanding of enzyme function and substrate specificity.

The engineering of PKSs is a prime example of rational design. By exchanging acyltransferase (AT) domains, which select the extender units (like malonyl-CoA), engineers can incorporate different building blocks into the polyketide chain. rsc.org Similarly, swapping ketoreductase (KR) domains can alter the stereochemistry of the final product. rsc.org These targeted modifications, guided by structural and mechanistic insights, are essential for producing novel polyketide analogs and for optimizing the synthesis of known compounds like this compound. nih.govbiorxiv.org

Structure Activity Relationship Sar Studies and Mechanistic Insights

Elucidation of Structural Determinants for Molecular Interactions

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological effects. For 6-Hydroxy-7-methoxyphthalide and related phthalide (B148349) derivatives, SAR studies have provided valuable insights into how specific functional groups and structural conformations influence their interactions with biological targets.

Role of Hydroxyl and Methoxy (B1213986) Substituents in Binding Affinity

The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phthalide ring system are critical determinants of binding affinity and biological activity. Studies on various phthalide and related chemical structures have demonstrated that these substituents can significantly modulate the molecule's interaction with target proteins. researchgate.netjst.go.jp

For instance, in a study investigating the neuro-differentiating and synaptogenic activities of a series of flavonoid compounds, it was observed that the number and placement of hydroxyl and methoxy groups on the aromatic rings played a vital role in determining their activity. researchgate.net Specifically, the substitution at positions C5 and C7 of ring A were found to be important. researchgate.net Another study on flavonoid derivatives indicated that replacing a methoxy group with a hydroxyl group at the C7 position did not alter the binding affinity within the receptor pocket, suggesting that the presence of either a methoxy or a hydroxyl group at this position is crucial for activity. researchgate.net

Conversely, research on phthalide derivatives has shown that the introduction of a hydroxyl group to the side chain can reduce activity in some contexts, such as in the inhibition of pancreatic lipase (B570770). acgpubs.org In the case of dimethoxyphthalides, they exhibited higher activity against certain fungal pathogens compared to their mono-methoxy counterparts, highlighting the importance of having at least two methoxy groups on the benzene (B151609) ring for optimal antifungal action in that specific context. jst.go.jp This suggests that the influence of hydroxyl and methoxy groups is highly dependent on their position and the specific biological target.

The following table summarizes the observed effects of hydroxyl and methoxy substituents on the activity of various phthalide-related compounds.

| Compound Class | Substituent Change | Position | Observed Effect on Activity | Reference |

| Flavonoids | -OCH3 to -OH | C7 | No significant change in binding affinity | researchgate.net |

| Phthalides | Addition of -OH | Side Chain | Reduced pancreatic lipase inhibition | acgpubs.org |

| Phthalides | Mono-methoxy vs. Di-methoxy | Aromatic Ring | Di-methoxy compounds showed higher antifungal activity | jst.go.jp |

Influence of Phthalide Lactone Ring Conformation on Ligand Recognition

The phthalide core contains a lactone ring, a five-membered cyclic ester. The conformation of this ring system can influence how the molecule fits into a binding site on a biological target, thereby affecting ligand recognition and subsequent biological response. The planarity and potential for slight puckering of the lactone ring, along with the orientation of its substituents, are important factors.

While direct studies on the specific conformation of the lactone ring of this compound and its direct impact on ligand recognition are not extensively detailed in the provided search results, the general principles of stereochemistry suggest that the three-dimensional arrangement of the atoms in the lactone ring is a critical factor in its biological activity. The rigidity of the fused ring system provides a specific scaffold for the presentation of its functional groups.

Impact of Alkyl/Alkylidene Side Chain Configuration (E/Z Isomerism, Stereochemistry)

For phthalide derivatives that possess an alkyl or alkylidene side chain at the C3 position, the configuration of this side chain, including E/Z isomerism and stereochemistry, can have a profound impact on their biological activity. acgpubs.orgresearchgate.net

E/Z isomerism, a form of stereoisomerism, describes the orientation of substituents around a double bond. studymind.co.uksolubilityofthings.comgacariyalur.ac.inuou.ac.in The "E" configuration (from the German entgegen, meaning opposite) indicates that the higher-priority substituents are on opposite sides of the double bond, while the "Z" configuration (zusammen, meaning together) indicates they are on the same side. solubilityofthings.comuou.ac.in This geometric difference can lead to significant variations in how the molecule interacts with a binding site.

A study on phthalide derivatives from Cnidium officinale revealed that the presence of a double bond in the side chain increased pancreatic lipase inhibitory activity. acgpubs.org Furthermore, the stereochemistry of the side chain is also a critical factor. For example, the anti-Helicobacter pylori activity of certain spirolaxine (B1682166) derivatives was found to be dependent on their exact stereochemistry. researchgate.net

The table below illustrates the influence of side chain configuration on the activity of phthalide derivatives.

| Compound Type | Side Chain Feature | Effect on Activity | Reference |

| Phthalide Derivatives | Presence of a double bond | Increased pancreatic lipase inhibition | acgpubs.org |

| Spirolaxine Derivatives | Specific stereochemistry | Crucial for anti-Helicobacter pylori activity | researchgate.net |

Mechanistic Investigations of Compound Action at the Cellular and Subcellular Level

Understanding the mechanism of action of a compound involves investigating its interactions at the molecular and cellular levels. This includes identifying its binding sites on target proteins and elucidating the downstream effects on cellular signaling pathways.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govnih.gov It is a valuable tool for understanding the binding mode of a ligand to its target protein and for identifying key amino acid residues involved in the interaction.

While specific molecular docking studies for this compound were not found in the provided search results, related compounds have been the subject of such investigations. For instance, a study on 7-hydroxy-6-methoxy-2H-chromen-2-one, a structurally related compound, used molecular docking to investigate its interactions with the enzyme lipoxygenase (LOX), revealing significant molecular interactions that support its potential as an anti-inflammatory agent. nih.gov In another study, molecular docking of methoxyflavone derivatives helped to understand their binding to key proteins in inflammatory and proliferative signaling pathways. mdpi.com These studies typically reveal hydrogen bonding and hydrophobic interactions as key determinants of binding affinity.

Pathway-Specific Modulations (e.g., Nuclear Factor-kappaB (NF-κB) Regulation)

Nuclear Factor-kappaB (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. mdpi.complos.orgfrontiersin.org NF-κB plays a critical role in regulating the immune response to infection and is also implicated in inflammatory diseases and cancer. plos.orgfrontiersin.orgnih.gov

A study on a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, which share the 6-hydroxy-7-methoxy substitution pattern with the subject compound, demonstrated their ability to inhibit NF-κB activity in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Interestingly, compounds with -OH or -OCH3 substituents on the N-phenyl ring were inactive, while those with -CH3, -CF3, or -Cl substituents were potent inhibitors. nih.gov This highlights the subtle structural requirements for modulating the NF-κB pathway.

The regulation of the NF-κB pathway is complex and can be influenced by various factors, including the phosphorylation state of its subunits. mdpi.com The ability of a compound to modulate this pathway can have significant therapeutic implications.

Free Radical Scavenging Mechanisms

Free radicals, highly reactive molecules with unpaired electrons, can inflict significant damage on cellular components, leading to oxidative stress. The ability of a compound to scavenge these radicals is a key indicator of its antioxidant potential. This compound has been investigated for its free radical scavenging activity, which is a crucial aspect of its potential therapeutic effects.

Common assays used to evaluate free radical scavenging activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. In these assays, the ability of this compound to decolorize the stable free radicals is measured spectrophotometrically, providing a quantitative assessment of its scavenging capacity.

Oxidative Stress Related Pathway Modulations

Beyond direct free radical scavenging, this compound may also exert its antioxidant effects by modulating cellular pathways involved in the response to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.

One of the most critical pathways in the cellular defense against oxidative stress is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. However, in the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

While direct evidence for the interaction of this compound with the Nrf2 pathway is still an area of active research, its structural features suggest a potential for such modulation. The electrophilic nature of the phthalide ring could potentially interact with the cysteine residues of Keap1, leading to the release and activation of Nrf2. This would represent an indirect antioxidant mechanism, augmenting the cell's intrinsic defense systems.

Stereochemical Aspects of Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For chiral molecules like this compound, which can exist as a pair of non-superimposable mirror images (enantiomers), the spatial orientation of functional groups is critical for molecular recognition by biological targets such as enzymes and receptors.

Enantiomeric Specificity in Molecular Recognition

The phthalide structure of this compound contains a chiral center, meaning it can exist as two enantiomers: (R)-6-Hydroxy-7-methoxyphthalide and (S)-6-Hydroxy-7-methoxyphthalide. The biological activities of these enantiomers can differ significantly, a phenomenon known as enantiomeric specificity. This specificity arises because biological macromolecules, being chiral themselves, often interact preferentially with one enantiomer over the other.

The differential activity of enantiomers is a well-established principle in pharmacology. For this compound, it is plausible that one enantiomer exhibits greater potency in its interaction with specific biological targets. This could be due to a more favorable three-point attachment to a receptor binding site or a better fit within the active site of an enzyme. The precise enantiomeric specificity of this compound's biological activities, however, requires further investigation through the separation and individual testing of its enantiomers.

Conformational Analysis and Bioactive Conformation Prediction

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of atoms that can be interconverted by rotation about single bonds. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. The bioactive conformation is the specific three-dimensional shape that a molecule adopts when it binds to its biological target.

For this compound, computational methods such as molecular mechanics and quantum chemistry calculations can be employed to predict its preferred conformations. These studies can provide insights into the flexibility of the phthalide ring and the orientation of the hydroxyl and methoxy substituents. By comparing the low-energy conformations with the known structural requirements of potential biological targets, it may be possible to predict the bioactive conformation of this compound. This information is invaluable for understanding its mechanism of action at a molecular level and for the rational design of new, more potent analogues.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nih.govrsc.org These methods provide a robust framework for analyzing structure, stability, and reactivity.

The first step in the computational analysis of 6-Hydroxy-7-methoxyphthalide involves determining its most stable three-dimensional structure, or its equilibrium geometry. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. tandfonline.com The process of geometry optimization systematically alters the coordinates of the atoms to find the arrangement with the lowest possible potential energy. unipd.it

A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p). nih.gov The functional describes the electron exchange and correlation energy, while the basis set provides the mathematical functions used to build the molecular orbitals. The calculation iteratively solves the Schrödinger equation until a stationary point on the potential energy surface is found, representing the optimized geometry. This process also yields the total electronic energy of the molecule, a key indicator of its thermodynamic stability. For related phthalide (B148349) derivatives, DFT calculations have been successfully used to obtain optimized geometries that are in good agreement with experimental data from X-ray crystallography. tandfonline.comnih.gov

Table 1: Representative DFT Calculation Parameters for Geometry Optimization

| Parameter | Description | Typical Value/Method |

| Method | Quantum Mechanical Approach | Density Functional Theory (DFT) |

| Functional | Exchange-Correlation Functional | B3LYP |

| Basis Set | Atomic Orbital Description | 6-311G(d,p) |

| Task | Calculation Type | Geometry Optimization |

| Convergence Criteria | Threshold for Calculation End | Typically 10⁻⁶ to 10⁻⁸ Hartrees |

Once the optimized geometry is obtained, further analysis can reveal insights into the molecule's reactivity. Frontier Molecular Orbital (FMO) theory is central to this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher kinetic stability. mdpi.comnih.gov For phthalide derivatives, the HOMO is typically distributed over the benzene (B151609) ring and the oxygen atoms, while the LUMO is often localized on the lactone and aromatic rings. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. jsaer.com It is calculated by placing a hypothetical positive point charge at various points on the electron density surface. nih.gov The resulting potential map uses a color scale to indicate charge distribution:

Red/Yellow: Regions of negative potential, rich in electrons. These areas, typically around electronegative atoms like oxygen, are susceptible to electrophilic attack. researchgate.net

Blue: Regions of positive potential, electron-poor. These areas, usually around hydrogen atoms, are prone to nucleophilic attack. researchgate.net

For this compound, the MEP would be expected to show significant negative potential around the carbonyl oxygen of the lactone ring and the oxygen of the hydroxyl group, identifying them as key sites for intermolecular interactions like hydrogen bonding. researchgate.netnih.gov

Table 2: Predicted Frontier Orbital and Reactivity Descriptors for this compound

| Descriptor | Predicted Value (Conceptual) | Significance |

| E_HOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| E_LUMO | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

| MEP Negative Region | Carbonyl and Hydroxyl Oxygens | Likely sites for electrophilic attack and hydrogen bond acceptance. researchgate.net |

| MEP Positive Region | Hydroxyl and Aromatic Hydrogens | Likely sites for nucleophilic attack and hydrogen bond donation. |

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and assignment. The Gauge-Including Atomic Orbital (GIAO) method is a standard DFT-based approach for calculating NMR chemical shifts (δ). researchgate.net By computing the magnetic shielding tensors for each nucleus in the optimized structure, theoretical ¹H and ¹³C NMR spectra can be generated. epstem.netrsc.org Comparing these calculated shifts with experimental data serves as a powerful tool for confirming the correct structural isomer and stereochemistry. mdpi.com